
(3-Cyclopropyl-6-methylpyridazin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Cyclopropyl-6-methylpyridazin-4-yl)methanol” is a chemical compound with the CAS Number: 2137578-49-3 . It has a molecular weight of 164.21 . The IUPAC name for this compound is (3-cyclopropyl-6-methylpyridazin-4-yl)methanol .
Molecular Structure Analysis
The InChI code for “(3-Cyclopropyl-6-methylpyridazin-4-yl)methanol” is 1S/C9H12N2O/c1-6-4-8(5-12)9(11-10-6)7-2-3-7/h4,7,12H,2-3,5H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Cyclopropyl-6-methylpyridazin-4-yl)methanol” is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research into the synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds, which can be synthesized by the dehydration of dihydroxazines derived from cyclization reactions involving compounds like methanol, highlights the role of methanol and its derivatives in the development of novel organic synthesis methodologies (Sainsbury, 1991). These findings indicate the potential utility of (3-Cyclopropyl-6-methylpyridazin-4-yl)methanol in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Environmental and Energy Applications
Methanotrophic bacteria, which utilize methane as their sole carbon source, can produce valuable bioproducts like methanol and its derivatives. These bacteria offer a biological approach to methane conversion, potentially applicable to the conversion and utilization of (3-Cyclopropyl-6-methylpyridazin-4-yl)methanol in bio-based materials and energy recovery systems (Strong, Xie, & Clarke, 2015).
Material Science
The development of polymer membranes for the purification of fuel additives, such as separating methanol from methyl tert-butyl ether (MTBE), showcases the importance of methanol and its derivatives in material science and engineering. These membranes are crucial for enhancing the efficiency and environmental impact of fuel production processes (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).
Energy Conversion and Storage
In the context of fuel cells, the challenge of methanol crossover in direct methanol fuel cells (DMFCs) has prompted significant research into developing more impermeable polymer electrolytes. This research not only advances the field of energy conversion and storage but also highlights the ongoing efforts to improve the efficiency and environmental sustainability of using methanol and its derivatives as fuel sources (Heinzel & Barragán, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(3-cyclopropyl-6-methylpyridazin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-8(5-12)9(11-10-6)7-2-3-7/h4,7,12H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVJPHRXRHWIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-6-methylpyridazin-4-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)
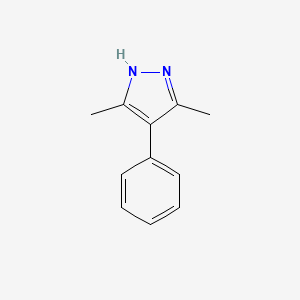
![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)
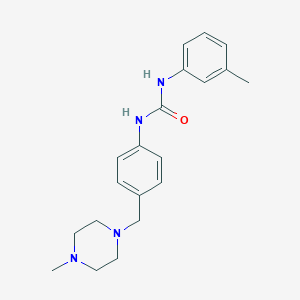
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)
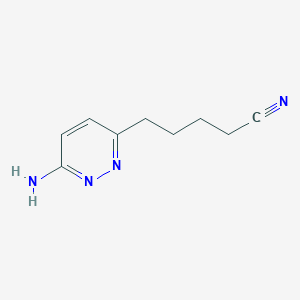
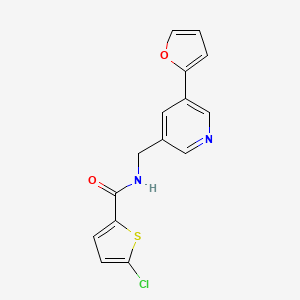

![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)
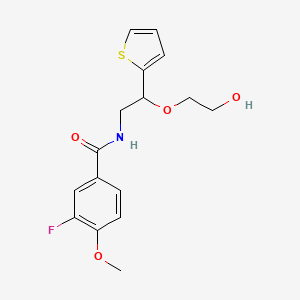

![2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2531621.png)
![N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2531625.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)